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Compound Name: 1,5-Diphenylpenta-1,4-dien-3-one

Cat. No.: B1670417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and computational data

for dibenzylideneacetone (DBA), a versatile organic compound utilized in sunscreens and as a

ligand in organometallic chemistry. By juxtaposing experimental findings with theoretical

calculations, we aim to offer a deeper understanding of its structural and spectroscopic

properties.

Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative experimental data for dibenzylideneacetone

and compare it with computational results obtained through Density Functional Theory (DFT)

and other methods. This direct comparison highlights the accuracy of modern computational

techniques in predicting molecular properties.

Table 1: UV-Vis Spectroscopy Data

The principal absorption peak for the most stable trans,trans isomer of dibenzylideneacetone is

primarily due to a π → π* electronic transition within its extensive conjugated system.[1]
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Parameter
Experimental Value
(nm)

Computational
Value (nm)

Method/Solvent

λmax (trans,trans) 330 - 350[1] 352[2]
TD-DFT/B3LYP/6-

31G(d,p) in gas phase

λmax (trans,trans) 330[3] 368[2]
TD-DFT/B3LYP/6-

31G(d,p) in gas phase

λmax (trans-cis) 233[3] - Experimental

λmax (cis-cis) 290[3] - Experimental

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of dibenzylideneacetone is characterized by several key absorption

bands corresponding to its functional groups.[4] The carbonyl (C=O) stretching vibration is

particularly sensitive to the molecule's conformation, often appearing as a triplet in nonpolar

solvents, which is attributed to the coexistence of s-cis,cis, s-cis,trans, and nonplanar s-

trans,trans conformers.[5]

Functional Group
Experimental
Frequency (cm⁻¹)

Computational
Frequency (cm⁻¹)

Vibrational Mode

Aromatic C-H 3000 - 3100[4][6] - Stretch

Carbonyl (C=O)
1650, 1655, 1676 (in

CCl₄)[5]
- Stretch

Conjugated C=C 1600 - 1650[4] - Stretch

Aromatic C=C ~1600[4][6] - Stretch

Aromatic C-H 700 - 900[4] - Bend

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The symmetry of the trans,trans isomer of dibenzylideneacetone simplifies its ¹H and ¹³C NMR

spectra.
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¹H NMR Data (in CDCl₃)

Proton Assignment
Experimental Chemical
Shift (ppm)

Multiplicity

C2-H, C4-H 7.09[7] Doublet

meta-/para-Ar-H 7.35 - 7.48[7] Multiplet

ortho-Ar-H 7.57 - 7.68[7] Multiplet

C1-H, C5-H 7.75[7] Doublet

¹³C NMR Data (in CDCl₃)

Carbon Assignment Experimental Chemical Shift (ppm)[8]

C4, C4' aromatic 125.44

C2, C2', C6, C6' aromatic 128.42

C3, C3', C5, C5' aromatic 129.00

C2, C4 130.53

C1, C1' aromatic 134.82

C1, C5 143.34

C3 (C=O) 188.94

Experimental Protocols
Detailed methodologies for the synthesis and characterization of dibenzylideneacetone are

crucial for reproducible research.

Synthesis of Dibenzylideneacetone via Aldol Condensation

Dibenzylideneacetone is readily synthesized through a Claisen-Schmidt condensation, which is

a type of crossed aldol condensation between benzaldehyde and acetone in the presence of a

base catalyst.[9]
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Materials:

Benzaldehyde

Acetone

Sodium Hydroxide (NaOH)

Ethanol

Water

Procedure:

Prepare a solution of sodium hydroxide in a mixture of water and ethanol.

In a separate flask, mix benzaldehyde and acetone.

Slowly add the benzaldehyde-acetone mixture to the sodium hydroxide solution with

constant stirring.

A yellow precipitate of dibenzylideneacetone will form.

Continue stirring for a specified period to ensure the reaction goes to completion.

Collect the crude product by vacuum filtration and wash with cold water to remove any

remaining sodium hydroxide.

The crude product can be purified by recrystallization from a suitable solvent, such as hot

ethyl acetate or ethanol.[5]

Characterization Methods

Melting Point: The melting point of the purified product is determined and compared to the

literature value (typically 110-112 °C) to assess its purity.

UV-Vis Spectroscopy: A solution of dibenzylideneacetone in a suitable solvent (e.g., ethanol)

is prepared, and its absorbance is measured over a range of wavelengths (e.g., 200-600 nm)
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using a spectrophotometer to determine the λmax.[1]

Infrared (IR) Spectroscopy: An IR spectrum of the solid product (often as a KBr pellet) is

recorded to identify the characteristic vibrational frequencies of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained

by dissolving the sample in a deuterated solvent (e.g., CDCl₃) to confirm the structure and

stereochemistry of the molecule.

Visualizations
Experimental Workflow for Dibenzylideneacetone Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and

characterization of dibenzylideneacetone.
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A typical experimental workflow for dibenzylideneacetone.

Cross-Validation of Experimental and Computational Results

This diagram illustrates the logical relationship in the cross-validation process, where

experimental data and computational models inform and validate each other.
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Cross-validation of experimental and computational results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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